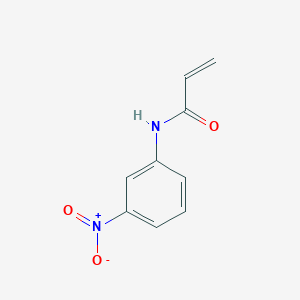

N-(3-硝基苯基)丙烯酰胺

描述

N-(3-Nitrophenyl)acrylamide is a compound with the CAS Number: 17090-15-2. It has a molecular weight of 192.17 . It is a solid at room temperature and is stored in a refrigerator .

Synthesis Analysis

The synthesis of N-substituted acrylamides, such as N-(3-nitrophenyl)acrylamide, has been demonstrated for the first time using the Rhodococcus erythropolis 37 strain, which exhibits acylamidase activity .Molecular Structure Analysis

The InChI code for N-(3-nitrophenyl)acrylamide is 1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12) .Physical And Chemical Properties Analysis

N-(3-nitrophenyl)acrylamide is a solid at room temperature . It has a molecular weight of 192.17 .科学研究应用

合成与表征

丙烯酰胺衍生物,例如 N-(4-硝基苯基)丙烯酰胺,已合成并表征其抗增殖活性和化学反应性。这些化合物因其与核酸碱基和受体的相互作用而被研究其在生物医学研究中的潜力,突出了它们对癌细胞的低毒性 (E. Tanış, N. Çankaya, S. Yalçın, 2019)。

缓蚀

新的丙烯酰胺衍生物已被评估为金属的缓蚀剂,展示了它们在酸性环境中保护铜等金属免受腐蚀的有效性。这些化合物提供了对其潜在工业应用的见解,尤其是在材料科学和工程领域 (Ahmed Abu-Rayyan 等,2022)。

催化

丙烯酰胺化合物已用于制备用于硝基苯酚选择性氢化的金属/N 掺杂碳纳米催化剂,表现出很高的催化活性。这项研究突出了丙烯酰胺衍生物在催化和材料化学中的作用 (盛祥江等,2021)。

生物工程应用

基于丙烯酰胺的聚合物,例如聚(N-异丙基丙烯酰胺),广泛用于生物工程中,用于无损释放生物细胞和蛋白质,强调了它们在细胞片工程、组织移植和生物粘附研究中的重要性 (M. Cooperstein, H. Canavan, 2010)。

环境应用

基于丙烯酰胺衍生物的水凝胶已被研究其从水性介质中去除重金属离子的能力并生成催化剂系统,展示了它们在环境净化和催化中的双重功能 (R. Javed 等,2018)。

安全和危害

未来方向

作用机制

Target of Action

It is known that acrylamide derivatives can interact with various proteins and nucleic acids .

Mode of Action

It is known that acrylamide derivatives can form covalent bonds with soft nucleophiles, particularly cysteine thiolate groups located within active sites of presynaptic proteins . This interaction can lead to protein inactivation, disrupting nerve terminal processes and impairing neurotransmission .

Biochemical Pathways

Acrylamide is metabolized in vivo by two pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide. The second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and other metabolites . It is plausible that N-(3-nitrophenyl)acrylamide may follow similar metabolic pathways.

Pharmacokinetics

It is known that acrylamide is readily soluble in water, can be rapidly absorbed in the body, and is rapidly distributed in various tissues .

Result of Action

It has been found that n-(4-nitrophenyl)acrylamide, a structurally similar compound, has low toxicity on cancer cells, with a half maximal inhibitory concentration value of 1 mm in hela cells .

Action Environment

It is known that acrylamide can enter environmental media such as water, soil, and the atmosphere through industrial wastewater and waste residue .

属性

IUPAC Name |

N-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJASPDPXLKIZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)acrylamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

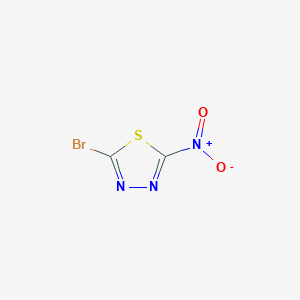

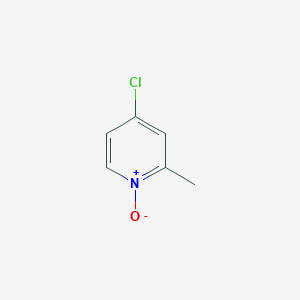

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)

![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)